![molecular formula C17H17NO6 B11118465 2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11118465.png)
2-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-(3,4,5-Trimethoxybenzamido)benzoic acid: is a complex organic compound with a molecular formula of C24H22N2O7 . This compound is characterized by the presence of a benzoic acid core substituted with a trimethoxybenzamido group. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzamido)benzoic acid typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzoic Acid: This can be synthesized by methoxylation of gallic acid using dimethyl sulfate, followed by neutralization, filtration, and washing.
Amidation Reaction: The 3,4,5-trimethoxybenzoic acid is then reacted with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of 2-(3,4,5-Trimethoxybenzamido)benzoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxybenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4,5-Trimethoxybenzamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzamido)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic Acid: A simpler analog with similar methoxy substitutions but lacking the amide group.
2-(3,4,5-Trimethoxyphenyl)acetamide: Another related compound with similar structural features.
Uniqueness
2-(3,4,5-Trimethoxybenzamido)benzoic acid is unique due to its specific substitution pattern and the presence of both amide and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17NO6 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(19)18-12-7-5-4-6-11(12)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
BFPVUVMIZPMOBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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